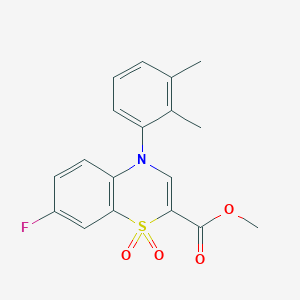

methyl 4-(2,3-dimethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(2,3-dimethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a 1,2-benzothiazine 1,1-dioxide derivative characterized by a fluorine atom at position 7, a 2,3-dimethylphenyl group at position 4, and a methyl ester at position 2. The 1,2-benzothiazine 1,1-dioxide scaffold is known for diverse biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties .

Properties

IUPAC Name |

methyl 4-(2,3-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-11-5-4-6-14(12(11)2)20-10-17(18(21)24-3)25(22,23)16-9-13(19)7-8-15(16)20/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTDYZQOEINMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,3-dimethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazine ring.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Substitution with Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a suitable catalyst like aluminum chloride (AlCl3).

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dimethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

- Inhibition of Aldose Reductase : This enzyme plays a crucial role in diabetic complications. Studies have shown that derivatives of benzothiazine can inhibit aldose reductase effectively, with IC50 values indicating strong potential for therapeutic use against diabetes-related conditions .

- Antioxidant Properties : Preliminary evaluations suggest that the compound may possess antioxidant capabilities, which could mitigate oxidative stress and related diseases.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of benzothiazine derivatives, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Several studies have been conducted to evaluate the biological activity of this compound:

- Aldose Reductase Inhibition Study : In vitro studies demonstrated that modifications in the benzothiazine structure could enhance inhibition potency against aldose reductase, suggesting avenues for developing more effective diabetic treatments .

- Antioxidant Activity Evaluation : Research indicated that this compound could reduce free radical production in cellular models, supporting its potential use as an antioxidant agent.

- Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed effectiveness against various bacterial strains, paving the way for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 4-(2,3-dimethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation

Methyl 4-Ethoxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylate 1,1-Dioxide

- Substituents : Ethoxy group at position 4, methyl at position 2.

- Conformation : The thiazine ring adopts a distorted half-chair conformation. The ethoxy group leads to shortened C9–O4 bond lengths (1.336–1.352 Å) compared to hydroxy-substituted analogs due to reduced hydrogen bonding .

- Intermolecular Interactions : Stabilized by C–H⋯S, C–H⋯O, and π-π stacking (centroid separation: 3.619 Å) .

Target Compound

- Substituents : 2,3-Dimethylphenyl at position 4, fluorine at position 5.

- Fluorine’s electronegativity may enhance hydrogen-bonding capacity with biological targets.

Methyl 4-Ethoxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylate 1,1-Dioxide

- Method : Alkylation of 4-hydroxy precursor with ethyl iodide and potassium carbonate in acetonitrile (77.8% yield) .

- Key Step : Etherification under reflux conditions.

Target Compound

- Hypothetical Synthesis : Likely involves fluorination at position 7 (e.g., via electrophilic substitution) followed by coupling of the 2,3-dimethylphenyl group. Challenges include regioselectivity of fluorine introduction and steric hindrance during substitution.

Pharmacological Implications

Anti-Inflammatory Activity

- 4-Hydroxy-2-Methyl-N-(Thiazolyl) Analogs : Exhibit anti-inflammatory activity linked to COX-2 inhibition. Relative response factors (1.7–1.9) in HPLC analysis suggest stability under pharmacopeial testing conditions .

- Target Compound : Fluorine may enhance metabolic stability and bioavailability. The 2,3-dimethylphenyl group could improve lipophilicity, favoring membrane penetration.

Antibacterial Potential

Analytical Data Comparison

| Compound Name | Relative Retention Time (nm) | Relative Response Factor (F) | Limit (w/w, %) |

|---|---|---|---|

| 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide (Meloxicam RC A) | 350 | 0.5 | 0.1 |

| 4-Hydroxy-2-methyl-N-(N'-methyl-5-methyl-2-thiazolyl)-...-1,1-dioxide | 350 | 1.9 | 1.0 |

| Target Compound | Predicted: 340–360 | Inferred: ~1.5–2.0 | N/A |

Notes: The target compound’s fluorine atom may reduce retention time slightly compared to non-fluorinated analogs. Higher lipophilicity from the dimethylphenyl group could increase response factors .

Structural Insights from Crystallography

- Software : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule structures, ensuring accuracy in bond-length/angle determinations .

- Key Differences: Ethoxy Analog: No hydrogen bonding at O4 due to ethoxy substitution . Target Compound: Fluorine’s electronegativity may promote interactions with polar residues in biological targets.

Biological Activity

Methyl 4-(2,3-dimethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Anti-inflammatory Properties

Research indicates that compounds similar to methyl 4-(2,3-dimethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate exhibit significant anti-inflammatory effects. For instance, studies have shown that related benzothiazine derivatives possess the ability to reduce swelling and alleviate pain associated with inflammatory disorders such as rheumatoid arthritis. In standard tests like the carrageenin-induced rat foot edema test, certain derivatives were found to be significantly more potent than established anti-inflammatory drugs like phenylbutazone and indomethacin .

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic potential. In vitro studies demonstrated that related benzothiazine derivatives can inhibit insulin release from pancreatic beta cells. This effect is mediated through the activation of ATP-sensitive potassium (K(ATP)) channels, which hyperpolarizes the beta cell membrane potential and reduces insulin secretion in response to glucose stimulation . Such mechanisms suggest a potential role in managing hyperglycemia.

Anticancer Activity

Emerging evidence points to the anticancer properties of benzothiazine derivatives. For example, structural modifications in related compounds have been shown to enhance cytotoxicity against various cancer cell lines. The presence of specific substituents on the phenyl ring is crucial for activity; compounds with electron-withdrawing groups demonstrated superior antiproliferative effects compared to those without such modifications .

The biological activity of methyl 4-(2,3-dimethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate can be attributed to several mechanisms:

- K(ATP) Channel Modulation : By influencing K(ATP) channels in beta cells, these compounds can regulate insulin release and glucose homeostasis.

- Inhibition of Pro-inflammatory Mediators : Benzothiazine derivatives may downregulate cytokines and other inflammatory mediators involved in chronic inflammation.

- Cell Cycle Interference : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory effects of benzothiazine derivatives in animal models, it was observed that treatment with these compounds resulted in a significant reduction of paw edema compared to control groups. The efficacy was measured using both histological analysis and biochemical markers of inflammation.

Case Study 2: Antidiabetic Activity

Another study focused on the antidiabetic effects of a closely related compound. The findings indicated that administration led to a notable decrease in plasma insulin levels and improved glucose tolerance in diabetic rats. The mechanism was linked to the modulation of K(ATP) channels and subsequent effects on insulin secretion.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.